molecular formula C8H6BrF3N2O B13430659 2-Bromo-6-(trifluoromethyl)phenylurea

2-Bromo-6-(trifluoromethyl)phenylurea

Cat. No.: B13430659
M. Wt: 283.04 g/mol
InChI Key: LUFIQOUIHJSADE-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)phenylurea is a substituted phenylurea derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the phenyl ring.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-5-3-1-2-4(8(10,11)12)6(5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

LUFIQOUIHJSADE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NC(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-6-(trifluoromethyl)aniline with an isocyanate or a urea derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles under controlled conditions. This reactivity is critical for derivatization in medicinal chemistry applications:

Reaction TypeConditionsProductsKey ObservationsSource
AminationPd-catalyzed coupling with arylboronic acids (e.g., Suzuki-Miyaura)Aryl-substituted phenylurea derivativesYields depend on steric effects of the trifluoromethyl group. Electron-withdrawing CF₃ reduces reactivity.
Thiol SubstitutionReaction with thiols in polar aprotic solventsThioether-linked analogsRequires elevated temperatures (80–100°C) and base (K₂CO₃).

Urea Functional Group Reactivity

The urea moiety participates in hydrogen bonding and condensation reactions, enabling interactions with biological targets or further chemical modifications:

Hydrolysis

  • Acidic hydrolysis (HCl, H₂O/THF, 60°C) yields 2-bromo-6-(trifluoromethyl)aniline and CO₂.

  • Basic conditions (NaOH, EtOH/H₂O) produce unstable intermediates due to competing dehalogenation.

Condensation with Carbonyls

  • Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form imine-bridged macrocycles. Limited by steric hindrance from CF₃.

Oxidative Transformations

The trifluoromethyl group stabilizes radical intermediates, enabling selective oxidations:

Oxidizing AgentConditionsProductsNotes
MnO₂CH₂Cl₂, RTOxidized urea derivativesPartial decomposition observed due to urea instability.
KMnO₄H₂SO₄, 0°C2-Bromo-6-(trifluoromethyl)benzoquinoneLow yield (≤30%); competing C-Br bond cleavage.

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

Coupling TypeCatalyst SystemApplications
Buchwald-HartwigPd(OAc)₂/XPhosIntroduction of heterocyclic amines at bromine site.
SonogashiraPdCl₂(PPh₃)₂/CuIAlkyne derivatives for click chemistry.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Parameter2-Bromo-6-(trifluoromethyl)phenylurea2-Bromo-6-methylphenylurea
Electrophilicity at C-BrReduced (CF₃ electron-withdrawing)Higher
Hydrogen-bonding capacityEnhanced (urea + CF₃)Moderate
Oxidative stabilityLower (CF₃ promotes radical pathways)Higher

Synthetic Pathways

Industrial synthesis typically involves:

  • Urea Formation : Reaction of 2-bromo-6-(trifluoromethyl)aniline with triphosgene in CH₂Cl₂ (yield: 65–75%).

  • Purification : Column chromatography (SiO₂, EtOAc/hexanes) to isolate >95% purity.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylurea is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bonding, depending on the specific target and conditions.

Comparison with Similar Compounds

Substituted Phenylureas

Phenylurea derivatives are widely used in agrochemicals. Key comparisons include:

  • Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea): A plant growth regulator with a pyridinyl group instead of bromo-CF₃ substitution. It promotes cell division in fruits, contrasting with the unknown biological activity of the target compound .
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): A herbicide with a CF₃ group at the 3-position. The position of CF₃ affects solubility and herbicidal efficacy, suggesting that the 6-CF₃ in the target compound may alter bioavailability .
  • Siduron (N-(2-methylcyclohexyl)-N’-phenylurea): A selective herbicide. The absence of halogen or CF₃ groups in siduron highlights the role of these substituents in enhancing pesticidal activity .

Table 1: Comparison of Phenylurea Derivatives

Compound Substituents Molecular Weight Key Use
2-Bromo-6-(trifluoromethyl)phenylurea 2-Br, 6-CF₃ Not reported Unknown (potential agrochemical)
Forchlorfenuron 2-Cl, 4-pyridinyl 247.67 g/mol Plant growth regulator
Fluometuron 3-CF₃, N,N-dimethyl 232.20 g/mol Herbicide
Siduron 2-methylcyclohexyl 232.32 g/mol Herbicide

Brominated Trifluoromethyl Aromatics

Compounds with Br and CF₃ groups exhibit distinct reactivity and physical properties:

  • 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): A heterocyclic analog with a pyridine ring. It has a melting point of 49–50°C, boiling point of 78–79°C, and is used as a synthetic intermediate in pharmaceuticals and pesticides . The absence of the urea group reduces hydrogen-bonding capacity compared to the target compound.
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: A structural isomer with additional fluorine.
  • 2-Bromo-6-chloro-4-(trifluoromethyl)phenol (CAS 1780513-61-2): A phenolic derivative with Cl substitution. The -OH group enables different reactivity, such as participation in condensation reactions, unlike the urea moiety .

Table 2: Physical Properties of Brominated Trifluoromethyl Compounds

Compound Melting Point (°C) Boiling Point (°C) Key Feature
This compound Not reported Not reported Urea moiety for H-bonding
2-Bromo-6-(trifluoromethyl)pyridine 49–50 78–79 Pyridine ring stability
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine Not reported Not reported Fluorine-enhanced electronegativity

Photophysical and Conformational Properties

  • CF₃-Phurea 5b (from ): A trifluoromethyl-substituted phenylurea exhibits a 28 nm blue shift in UV absorption compared to non-fluorinated analogs. This suggests that the electron-withdrawing CF₃ group alters π-π* transitions, a property likely shared with the target compound .
  • Ureido Conformations : Open cone conformations in urea derivatives (e.g., receptor 5b) are influenced by NHCONH groups, affecting binding affinity in host-guest interactions. The 2-Br and 6-CF₃ substituents may sterically hinder such conformations .

Biological Activity

2-Bromo-6-(trifluoromethyl)phenylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₆BrF₃N₂O
  • Molecular Weight : 284.05 g/mol

The trifluoromethyl group significantly influences its chemical reactivity and biological activity, enhancing its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through various interactions including hydrogen bonding and van der Waals forces. The unique combination of functional groups allows for enhanced binding affinity and specificity towards these targets.

Anticancer Potential

In vitro studies have demonstrated that compounds with a urea moiety often exhibit significant antiproliferative activity against cancer cell lines. While direct studies on this compound are scarce, related compounds have shown promising results in inhibiting cancer cell growth. For example, studies on structurally similar urea derivatives indicate potential as anticancer agents, suggesting that this compound may also exhibit such properties .

Case Studies

  • Antiproliferative Activity :
    • A study synthesized various urea derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. Compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
  • Enzyme Inhibition :
    • Research on enzyme inhibitors has shown that urea-based compounds can effectively inhibit specific enzymatic activities related to cancer progression. Though direct studies on this compound are lacking, the potential for enzyme inhibition remains a key area for future research .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)ureaAnticancer4.58
Urea Derivative AAntimicrobial7.8
Urea Derivative BEnzyme Inhibition<10

Q & A

How can researchers optimize the synthesis of 2-Bromo-6-(trifluoromethyl)phenylurea derivatives for improved yields?

Basic Research Question
Synthetic routes often involve coupling brominated trifluoromethyl aromatic intermediates with urea precursors. For example, reductive amination or palladium-catalyzed cross-coupling may be employed. A key step is the use of sodium borohydride (NaBH₄) in ethanol for reducing carbonyl intermediates to methyl groups, as demonstrated in similar compounds (e.g., ethyl pyrrole carboxylate derivatives) . Researchers should optimize stoichiometry (e.g., 2 equivalents of NaBH₄) and reaction time to minimize side products. Characterization via ¹H NMR (e.g., δ 7.88 ppm for aromatic protons) and ESIMS (e.g., m/z 391.3 [M⁺]) is critical for verifying product purity .

What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Basic Research Question
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, ESIMS can detect isotopic patterns (e.g., m/z 294.2 [M+2] for bromine) . Chromatographic methods like HPLC with UV detection (210 nm) or UPLC-Q/Orbitrap HRMS enable separation and identification in mixtures, as shown for phenylurea herbicides . Non-targeted screening workflows using fragmentation pathways (e.g., loss of Br or CF₃ groups) improve accuracy in structural elucidation .

How does the bromo and trifluoromethyl substituent influence the electrochemical behavior of phenylurea derivatives?

Advanced Research Question
The electron-withdrawing trifluoromethyl group enhances oxidative stability, while bromine may facilitate dimerization on electrode surfaces. Cyclic voltammetry studies on similar compounds (e.g., fluometuron) show pH-dependent oxidation peaks, with trifluoromethyl substitution shifting redox potentials by ~0.2 V compared to non-fluorinated analogs . Density functional theory (DFT) modeling can predict charge distribution and HOMO-LUMO gaps, aiding in understanding electron-transfer mechanisms .

What strategies mitigate decomposition of this compound during long-term storage?

Advanced Research Question
Degradation is influenced by light, humidity, and temperature. Store the compound in amber vials under inert gas (N₂/Ar) at −20°C. Stabilize solutions with antioxidants (e.g., BHT) in aprotic solvents (e.g., DMSO). Monitor stability via accelerated aging studies using HPLC-UV, comparing retention time shifts and peak area decay . For solid-state analysis, X-ray diffraction can detect crystallinity loss, which correlates with reduced stability .

How can researchers investigate the anion-binding properties of this compound in supramolecular systems?

Advanced Research Question
The urea moiety acts as a hydrogen-bond donor for anions. Fluorescence titration or isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) with anions like Cl⁻ or NO₃⁻. For example, 3,5-bis(trifluoromethyl)phenylurea derivatives show Kₐ > 10³ M⁻¹ for acetate in acetonitrile . Computational docking studies (e.g., AutoDock) model steric and electronic interactions between the bromo-CF₃ group and anion receptors .

What are the challenges in detecting trace amounts of this compound in environmental samples?

Advanced Research Question
Matrix effects in soil or water require SPE (solid-phase extraction) with C18 cartridges for preconcentration . Differential pulse voltammetry (DPV) at glassy carbon electrodes offers nanomolar detection limits but requires pH optimization (e.g., pH 7.0 phosphate buffer) to avoid interference from co-existing ions . Cross-validate results with LC-MS/MS to rule out false positives from structurally similar phenylureas .

How does the steric bulk of the bromo-CF₃ group affect regioselectivity in nucleophilic aromatic substitution reactions?

Advanced Research Question
The meta-directing trifluoromethyl group and ortho bromine hinder electrophilic attack at certain positions. Kinetic studies using ¹⁹F NMR can track substitution patterns. For example, in similar pyridine derivatives, bromine at the 2-position directs nucleophiles to the 4-position due to steric hindrance . Computational tools (e.g., Gaussian) model transition states to predict regioselectivity in SNAr reactions .

What computational methods are recommended for predicting the environmental persistence of this compound?

Advanced Research Question
Use QSAR (Quantitative Structure-Activity Relationship) models to estimate half-life in soil or water. Parameters like logP (lipophilicity) and molecular polarizability, derived from software like COSMOtherm, correlate with persistence . Molecular dynamics simulations (e.g., GROMACS) predict interactions with soil organic matter, which immobilizes the compound and reduces leaching .

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